Prenyl acetate Prenyl acetate Isopentenyl acetate, also known as dimethylallyl acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isopentenyl acetate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, isopentenyl acetate is primarily located in the cytoplasm. Isopentenyl acetate is a sweet, balsam, and banana tasting compound that can be found in fats and oils. This makes isopentenyl acetate a potential biomarker for the consumption of this food product.
Brand Name: Vulcanchem
CAS No.: 1191-16-8
VCID: VC20878218
InChI: InChI=1S/C7H12O2/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3
SMILES: CC(=CCOC(=O)C)C
Molecular Formula: C7H12O2
Molecular Weight: 128.17 g/mol

Prenyl acetate

CAS No.: 1191-16-8

Cat. No.: VC20878218

Molecular Formula: C7H12O2

Molecular Weight: 128.17 g/mol

* For research use only. Not for human or veterinary use.

Prenyl acetate - 1191-16-8

Specification

Description Isopentenyl acetate, also known as dimethylallyl acetate, belongs to the class of organic compounds known as carboxylic acid esters. These are carboxylic acid derivatives in which the carbon atom from the carbonyl group is attached to an alkyl or an aryl moiety through an oxygen atom (forming an ester group). Isopentenyl acetate is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, isopentenyl acetate is primarily located in the cytoplasm. Isopentenyl acetate is a sweet, balsam, and banana tasting compound that can be found in fats and oils. This makes isopentenyl acetate a potential biomarker for the consumption of this food product.
CAS No. 1191-16-8
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol
IUPAC Name 3-methylbut-2-enyl acetate
Standard InChI InChI=1S/C7H12O2/c1-6(2)4-5-9-7(3)8/h4H,5H2,1-3H3
Standard InChI Key XXIKYCPRDXIMQM-UHFFFAOYSA-N
SMILES CC(=CCOC(=O)C)C
Canonical SMILES CC(=CCOC(=O)C)C

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